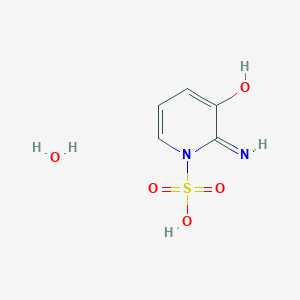

3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate

Description

Properties

IUPAC Name |

3-hydroxy-2-iminopyridine-1-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4S.H2O/c6-5-4(8)2-1-3-7(5)12(9,10)11;/h1-3,6,8H,(H,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWPEKKXNPDJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N)C(=C1)O)S(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Hydroxypyridine

The nitration of hydroxypyridines serves as a precursor step for introducing nitro groups, which can later be reduced to imino functionalities. In the preparation of 2-hydroxy-3-nitropyridine, 2-hydroxypyridine is dissolved in pyridine and treated with concentrated nitric acid (60–75%) under ice-cooled conditions. The reaction proceeds at room temperature for 20–40 minutes, with repeated cycles of nitric acid addition and pyridine concentration to enhance yield. This method emphasizes the role of pyridine as both a solvent and acid scavenger, mitigating side reactions.

Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Nitric Acid Concentration | 60–75% |

| Reaction Temperature | 0°C (ice bath) to 25°C |

| Reaction Time | 20–40 minutes |

| Repetition Cycles | 3–5 times |

Post-reaction neutralization with sodium bicarbonate or sodium carbonate ensures minimal residual acidity, facilitating isolation of the nitro derivative. While this method targets 2-hydroxy-3-nitropyridine, analogous nitration at the 3-position of hydroxypyridine could yield intermediates for further functionalization.

Sulfonation Strategies for Pyridine-Based Compounds

Oxidation of Mercapto Groups to Sulfonic Acids

The synthesis of hydroxy sulfonic acids via oxidation of mercaptans provides a template for introducing sulfonic acid groups into pyridine systems. In the production of isethionic acid (2-hydroxyethanesulfonic acid), 2-hydroxyethyl mercaptan is oxidized with hydrogen peroxide (33–50%) in the presence of FeSO₄·H₂O as a catalyst. The reaction proceeds at 66°C, with careful control of peroxide addition to avoid over-oxidation.

Reaction Pathway

This method highlights the selectivity of hydrogen peroxide for sulfur oxidation without affecting hydroxyl groups. For pyridine derivatives, analogous oxidation of 3-mercaptopyridine could yield 3-sulfonic acid pyridine, which may subsequently undergo hydroxylation and imination.

Sulfonation via Direct Substitution

Direct sulfonation of pyridine rings typically requires harsh conditions, such as oleum or chlorosulfonic acid. However, the US4987250A patent demonstrates a milder approach using hydrogen peroxide, suggesting adaptability for sensitive substrates. For 3-hydroxypyridine, sulfonation at the 1-position could be achieved via electrophilic substitution, though regioselectivity remains a challenge.

Synthesis of Imino Groups via Reduction and Condensation

Reduction of Nitro to Amino Groups

Nitro groups introduced via nitration can be reduced to amines using catalytic hydrogenation or stoichiometric reductants like Fe/HCl. For example, 2-hydroxy-3-nitropyridine could be reduced to 2-hydroxy-3-aminopyridine, a potential precursor for imino group formation.

Formation of Imino Groups

Imino (=NH) groups are typically introduced via condensation of amines with carbonyl compounds or dehydration of amides. In the case of 3-hydroxy-2-aminopyridine-1-sulfonic acid, treatment with ammonium acetate under acidic conditions could yield the corresponding imino derivative.

Hydration and Crystallization

The final hydration step to form the hydrate likely occurs during aqueous workup or recrystallization. For instance, concentrating the reaction mixture in water or ethanol/water solvents promotes hydrate formation. The US4987250A patent emphasizes vacuum distillation to remove water and organic solvents, yielding concentrated sulfonic acid solutions that crystallize upon cooling .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Structure and Composition

The chemical formula of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is . The presence of functional groups such as hydroxyl (-OH), imino (=NH), and sulfonic acid (-SO₃H) enhances its reactivity and potential applications.

Chemistry

Building Block for Synthesis

this compound serves as a crucial building block in synthesizing more complex organic molecules. Its ability to participate in various chemical reactions allows for the creation of diverse derivatives with potential applications in pharmaceuticals and materials science.

| Reaction Type | Description | Example |

|---|---|---|

| Hydroxylation | Introduction of hydroxyl groups | Synthesis of alcohol derivatives |

| Imination | Formation of imines | Synthesis of nitrogen-containing compounds |

| Sulfonation | Addition of sulfonic acid groups | Development of sulfonamide drugs |

Biology

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Level (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 µg/mL |

| Escherichia coli | 12.5 µg/mL |

| Candida albicans | 12.5 µg/mL |

Mechanism of Action

The compound may exert its biological effects through:

- Enzyme Inhibition : Binding to active sites of enzymes.

- Receptor Modulation : Interacting with specific biological receptors.

- Antioxidant Activity : Neutralizing free radicals through redox reactions.

Medicine

Therapeutic Potential

Ongoing research investigates the therapeutic applications of this compound, particularly as a drug precursor or active pharmaceutical ingredient. Its structural characteristics suggest potential use in developing new medications targeting various diseases.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives synthesized from this compound. The results indicated that specific modifications to the compound significantly enhanced its efficacy against resistant strains of bacteria.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in industrial applications such as:

- Dyes and Pigments Production : Leveraging its chemical properties for colorants.

- Chemical Manufacturing : Serving as an intermediate in synthesizing other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Redox Reactions: Its antioxidant properties may involve redox reactions that neutralize free radicals.

Comparison with Similar Compounds

Structural and Functional Analogues

A. p-Toluenesulfonic Acid Monohydrate (PTSA)

- Structure : Aromatic sulfonic acid with a methyl group and hydrate.

- Key Differences : Lacks the pyridine and imine groups, reducing its ability to participate in coordination chemistry.

- Applications: Widely used as a Brønsted acid catalyst in esterifications and dehydrations. Unlike 3-hydroxy-2-iminopyridine sulfonic acid hydrate, PTSA promotes the formation of linear dihydrocarveol (LDL) in terpene hydration reactions .

- Acidity : Stronger acidity (pKa ~ -2) compared to pyridine-based sulfonic acids due to aromatic stabilization of the conjugate base .

B. 3-Imidazo[1,2-a]pyridin-2-ylpropanoic Acid Hydrate

- Structure: Combines imidazo-pyridine and propanoic acid moieties with a hydrate.

- Key Differences : The carboxylic acid group replaces the sulfonic acid, reducing solubility in aqueous media. The imidazole ring enhances metal-binding capacity, unlike the imine group in the target compound .

- Applications : Primarily used in pharmaceutical research for its heterocyclic reactivity .

C. Sodium 3-Chloro-2-Hydroxypropanesulfonate Hydrate

- Structure : Aliphatic sulfonate with chlorine and hydroxyl substituents.

- Key Differences : Lacks aromaticity and imine functionality, limiting its catalytic versatility. The chlorine atom increases electrophilicity, making it reactive in nucleophilic substitutions .

- Applications : Intermediate in surfactant synthesis and polymer chemistry .

Catalytic and Hydration Properties

Solubility and Stability

Biological Activity

3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, catalytic applications, and potential therapeutic uses.

This compound has the molecular formula CHNOS and is characterized by its sulfonic acid group attached to a pyridine ring. The compound's structure contributes to its reactivity and biological activity, making it a candidate for various applications in drug development and catalysis .

Antimicrobial Activity

Research indicates that 3-Hydroxy-2-iminopyridine derivatives exhibit significant antimicrobial properties. A study on related pyridine compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for several derivatives were reported, highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 3-Hydroxy-2-iminopyridine | Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 | |

| Candida albicans | 12.5 | |

| Other Pyridine Derivatives | Various (Gram-positive/negative) | 6.25 - 50 |

Catalytic Applications

The compound has been explored as a catalyst in various chemical reactions, particularly in synthesizing complex organic molecules. For example, Hal-Py-SOH, a catalyst derived from 3-Hydroxy-2-iminopyridine, has been shown to facilitate the synthesis of spiropyran derivatives under environmentally friendly conditions. This catalyst demonstrated high efficiency and reusability across multiple reaction cycles .

Table 2: Catalytic Performance of Hal-Py-SOH

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Spiropyran Synthesis | 85 | Reflux in water |

| Multicomponent Reactions | 90 | Room temperature |

| Recyclability | Up to 5 times without loss of activity | Various reactions |

Case Studies

- Antimicrobial Evaluation : A study evaluated the antibacterial activity of several pyridine derivatives, including 3-Hydroxy-2-iminopyridine. The results indicated that these compounds had varying degrees of effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Catalytic Efficiency : In a comparative study, Hal-Py-SOH was tested against other catalysts for the synthesis of spiropyrans. The results showed that it provided comparable yields while maintaining stability over multiple uses, underscoring its potential for practical applications in organic synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Hydroxy-2-iminopyridine-1(2H)-sulfonic acid hydrate with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonation, imine formation, and hydroxylation. Key steps include:

- Sulfonation : Reacting pyridine derivatives with sulfonating agents (e.g., sulfuric acid or sulfonic acid derivatives) under controlled temperatures (50–80°C) .

- Purification : Recrystallization from aqueous ethanol or methanol to remove unreacted starting materials.

- Characterization : Use NMR (¹H/¹³C) and FTIR to confirm the sulfonic acid and imine functional groups .

- Critical Considerations : Monitor pH during imine formation to avoid hydrolysis. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Protocols :

- Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydration/dehydration cycles .

- Avoid exposure to light (use amber glassware) due to photosensitivity of the imine group .

Q. What spectroscopic techniques are recommended for characterizing the structure of this compound?

- Primary Methods :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm sulfonic acid (-SO₃H) integration .

- FTIR : Detect hydroxyl (-OH, ~3200 cm⁻¹), sulfonic acid (-S=O, ~1040–1220 cm⁻¹), and imine (C=N, ~1600 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak) and hydrate stoichiometry .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex reaction systems?

- Approaches :

- DFT Calculations : Model tautomeric equilibria (e.g., keto-enol or imine-enamine forms) and predict reaction pathways for nucleophilic/electrophilic attacks .

- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on solubility and aggregation behavior .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis or oxidation) .

Q. What strategies mitigate catalyst deactivation when using sulfonic acid derivatives in high-temperature reactions?

- Key Solutions :

- Stabilization : Incorporate electron-withdrawing groups (e.g., -NO₂) into the pyridine ring to enhance thermal stability .

- Alternative Catalysts : Use sulfonated carbon materials or ionic liquids to reduce leaching under hydrothermal conditions (130–180°C) .

Q. How do pH and solvent choice influence the tautomeric equilibrium of this compound?

- Mechanistic Insights :

- Acidic Conditions (pH < 3) : Favor the iminopyridine sulfonic acid tautomer due to protonation of the nitrogen .

- Neutral/Alkaline Conditions (pH > 7) : Promote enolization, shifting equilibrium toward the keto form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.